molecular formula C6H12N2O B132828 1,1-dimethyl-3-[(E)-prop-1-enyl]urea CAS No. 143470-10-4

1,1-dimethyl-3-[(E)-prop-1-enyl]urea

Cat. No.: B132828
CAS No.: 143470-10-4
M. Wt: 128.17 g/mol
InChI Key: IIGCYQPNZRSCLY-SNAWJCMRSA-N
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Description

1,1-Dimethyl-3-[(E)-prop-1-enyl]urea is a substituted urea derivative characterized by a urea backbone with two methyl groups at the N1 position and an (E)-configured prop-1-enyl substituent at the N3 position. The (E)-prop-1-enyl group may influence reactivity, stability, or intermolecular interactions, as seen in related compounds (e.g., flavor compounds in Welsh onions and fragrance components ).

Properties

CAS No.

143470-10-4

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

1,1-dimethyl-3-[(E)-prop-1-enyl]urea

InChI

InChI=1S/C6H12N2O/c1-4-5-7-6(9)8(2)3/h4-5H,1-3H3,(H,7,9)/b5-4+

InChI Key

IIGCYQPNZRSCLY-SNAWJCMRSA-N

SMILES

CC=CNC(=O)N(C)C

Isomeric SMILES

C/C=C/NC(=O)N(C)C

Canonical SMILES

CC=CNC(=O)N(C)C

Synonyms

Urea, N,N-dimethyl-N-1-propenyl-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features :

  • Parent structure : Nicotinate ester (pyridine derivative) with (E)-prop-1-enyl and acetyl-oxoalkyl substituents .
  • Key differences : Substitution patterns on the pyridine ring (e.g., ethyl vs. methyl esters, varying alkyl chain lengths in acetyl-oxoalkyl groups).

Table 1: Comparison of Structural Features

Compound Parent Structure Substituents Key Functional Groups
1,1-Dimethyl-3-[(E)-prop-1-enyl]urea Urea N1-dimethyl, N3-(E)-prop-1-enyl Urea, alkene
Monasnicotinates B–D Nicotinate ester Pyridine ring with ester and acetyl-oxoalkyl groups Ester, ketone, (E)-prop-1-enyl

3-Cyclohexyl-1,1-dimethylurea

Structural Features :

  • Parent structure : Urea with N1-dimethyl and N3-cyclohexyl groups .
  • Key differences : Cyclohexyl substituent instead of (E)-prop-1-enyl.

Grecazine (4-Isopropyl-1-methyl-2-(prop-1-enyl)benzene)

Structural Features :

  • Parent structure : Benzene ring with isopropyl, methyl, and prop-1-enyl groups .
  • Key differences : Aromatic core vs. urea backbone.

Sulfur-Containing Compounds in Welsh Onions

Examples : 1-[[(E)-prop-1-enyl]disulfanyl]propane .
Structural Features :

  • Parent structure : Disulfides/trisulfides with (E)-prop-1-enyl groups.
  • Key differences : Sulfur atoms in the backbone vs. urea’s carbonyl group.

Research Insight :
The (E)-prop-1-enyl group in these compounds undergoes thermal decomposition, suggesting that this compound may also exhibit sensitivity to heat, impacting storage or application conditions .

Table 2: Comparative Physicochemical and Application Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
This compound Not provided Not provided Hypothesized: Agrochemicals
3-Cyclohexyl-1,1-dimethylurea ~198.3 Not provided Pharmaceutical intermediate
Grecazine 174.28 Not provided Fragrance industry

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